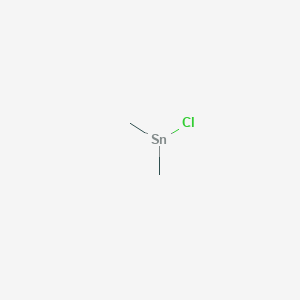
Dimethylzinnchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylzinnchlorid, also known as dimethylzinc, is an organozinc compound with the chemical formula Zn(CH₃)₂. It is a colorless, volatile liquid that is highly reactive and has a characteristic garlic-like odor. This compound is primarily used in organic synthesis as a reagent and catalyst.
Vorbereitungsmethoden
Dimethylzinnchlorid can be synthesized through several methods. One common method involves the reaction of zinc with methyl iodide. The reaction is typically carried out at elevated temperatures, and sodium is often used to assist the reaction:
[ 2 \text{Zn} + 2 \text{CH}_3\text{I} \rightarrow \text{Zn(CH}_3\text{)}_2 + \text{ZnI}_2 ]
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Dimethylzinnchlorid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and methane.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in substitution reactions, where the methyl groups are replaced by other functional groups.
Common reagents used in these reactions include halogens, acids, and other organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethylzinnchlorid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound is used in the synthesis of biologically active compounds.
Medicine: It is employed in the development of pharmaceuticals and other medical compounds.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethylzinnchlorid involves its ability to donate methyl groups to other molecules. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Dimethylzinnchlorid is similar to other organozinc compounds, such as diethylzinc and dimethylcadmium. it is unique in its reactivity and applications. For example, this compound is more volatile and reactive than diethylzinc, making it suitable for different types of reactions. Dimethylcadmium, on the other hand, is highly toxic and less commonly used.
Similar compounds include:
- Diethylzinc
- Dimethylcadmium
- Dimethylmercury
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and reactivity in organic synthesis.
Eigenschaften
CAS-Nummer |
41079-92-9 |
|---|---|
Molekularformel |
C2H6ClSn |
Molekulargewicht |
184.23 g/mol |
InChI |
InChI=1S/2CH3.ClH.Sn/h2*1H3;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
CZRDZAGTSCUWNG-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


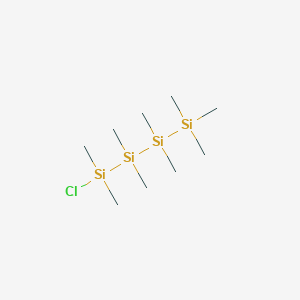
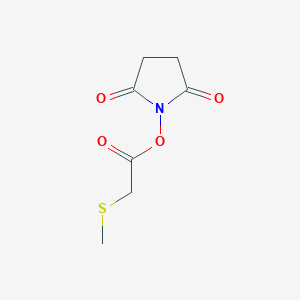
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

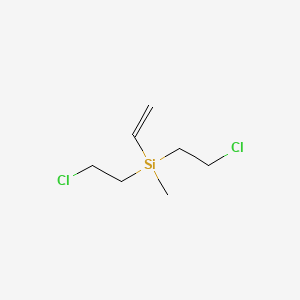



![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
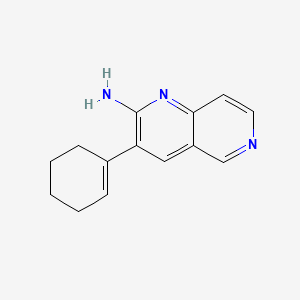



![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
